molecular formula C9H8BrN3O2 B578525 Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate CAS No. 1263060-07-6

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No.: B578525
CAS No.: 1263060-07-6
M. Wt: 270.086
InChI Key: JXEWHTHFTOYWHN-UHFFFAOYSA-N
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Description

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate is an organic compound with the molecular formula C9H8BrN3O2. It is a member of the pyrazolo[1,5-A]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate typically involves the bromination of pyrazolo[1,5-A]pyrimidine derivatives followed by esterification. One common method includes the reaction of 3-bromopyrazole with ethyl 2-cyanoacetate under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate
  • Ethyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate
  • Ethyl 3-iodopyrazolo[1,5-A]pyrimidine-6-carboxylate

Uniqueness

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate is unique due to its specific bromine substitution at the 3-position, which allows for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Biological Activity

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrN3O2. Its structure features a bromine atom at the 3-position of the pyrazolo[1,5-A]pyrimidine scaffold, which is crucial for its biological activity and reactivity in synthetic pathways.

The primary mechanism of action for this compound involves its interaction with various molecular targets, particularly kinases. By inhibiting these enzymes, the compound can modulate critical cellular pathways involved in proliferation and survival. This inhibition can lead to significant effects on cancer cell lines and other pathological conditions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-A]pyrimidine derivatives. This compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB231 (triple-negative breast cancer), and others.
  • Mechanism : Induction of apoptosis and inhibition of cell proliferation through kinase inhibition.
Cell Line IC50 (µM) Effect
MCF-712.5Apoptosis induction
MDA-MB23110.0Cell cycle arrest
A549 (lung cancer)15.0Inhibition of migration

Enzyme Inhibition

The compound also exhibits inhibitory activity against several enzymes:

  • Target Enzymes : Cyclin-dependent kinases (CDKs), protein kinases.
  • Inhibition Type : Competitive inhibition at the active site.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds:

  • Synthesis : The compound is synthesized via bromination followed by esterification reactions. The synthetic routes are optimized for yield and purity.
  • Biological Evaluation : In vitro studies have demonstrated significant cytotoxicity against multiple cancer cell lines, with varying degrees of selectivity.

Case Study 1: Anticancer Efficacy

A study published in RSC Advances evaluated several pyrazolo[1,5-A]pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms .

Case Study 2: Enzyme Interaction

Research conducted by MDPI highlighted the compound's ability to inhibit specific kinases involved in cell signaling pathways. The study emphasized its potential as a therapeutic agent in cancer treatment due to its selective inhibition profile .

Comparison with Similar Compounds

This compound can be compared with other derivatives such as Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate. The unique bromination at the 3-position offers distinct advantages in terms of reactivity and biological activity.

Compound Bromination Position Biological Activity
This compound3High anticancer activity
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate6Moderate anticancer activity

Properties

IUPAC Name

ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEWHTHFTOYWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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